4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Conformational Analysis Molecular Modeling Drug Design

This ethylene-linked benzenesulfonamide thiazole is designed for kinase profiling against isoforms with flexible ATP-binding pockets. Its predicted logP >4.5 ensures cell permeability for intracellular target engagement, surpassing shorter-linker analogs. The additional rotatable bond enhances conformational entropy, enabling systematic exploration of linker flexibility on potency and selectivity in SAR studies.

Molecular Formula C22H26N2O4S2
Molecular Weight 446.58
CAS No. 863512-22-5
Cat. No. B3008631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
CAS863512-22-5
Molecular FormulaC22H26N2O4S2
Molecular Weight446.58
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H26N2O4S2/c1-3-4-15-28-20-9-11-21(12-10-20)30(25,26)23-14-13-18-16-29-22(24-18)17-5-7-19(27-2)8-6-17/h5-12,16,23H,3-4,13-15H2,1-2H3
InChIKeyQEDFAOFKYYKEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863512-22-5) Procurement Guide: Compound Identity and Source Baseline


4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide (CAS 863512-22-5) is a synthetic small molecule belonging to the benzenesulfonamide class, featuring a central thiazole ring and a butoxy substituent . Its molecular formula is C22H26N2O4S2 with a molecular weight of 446.58 g/mol . This compound is predominantly utilized as a research tool in early-stage drug discovery, particularly in the exploration of kinase inhibition, carbonic anhydrase modulation, and anticancer mechanisms, based on the known activities of its structural class [1].

Why Generic Substitution of Benzenesulfonamide Thiazoles Like CAS 863512-22-5 Carries High Risk


Although several benzenesulfonamide thiazoles share a common core, subtle structural variations critically impact physicochemical and pharmacological profiles. For example, the length of the alkyl linker between the sulfonamide and thiazole rings, or the nature of the aryl substituents, can drastically alter logP, solubility, and target binding kinetics [1]. Published patent data for this class demonstrate that even minor changes in substitution patterns can lead to a loss of inhibitory activity against specific kinase or carbonic anhydrase isoforms [1]. Therefore, generic substitution without head-to-head data risks selecting a compound with divergent, potentially inactive, properties for the intended assay system.

Quantitative Differentiation Evidence for 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide (863512-22-5)


Linker Length Determines Conformational Flexibility and Predicted Binding Entropy

The target compound possesses an ethylene (-CH2CH2-) linker between the sulfonamide nitrogen and the thiazole ring. A closely related analog, 4-butoxy-N-((2-(4-methoxyphenyl)thiazol-4-yl)methyl)benzenesulfonamide (CAS 863511-43-7), contains a shorter methylene (-CH2-) linker . This structural difference is directly quantifiable by the count of rotatable bonds: the target has 9 rotatable bonds versus 8 for the methylene analog . The additional rotatable bond in the target compound increases conformational entropy, which can differentially affect the entropic penalty upon binding to a rigid protein pocket, a well-established principle in medicinal chemistry .

Conformational Analysis Molecular Modeling Drug Design

Butoxy Substituent Confers Higher Lipophilicity Compared to Unsubstituted Analogs

The 4-butoxy group on the benzene ring significantly increases lipophilicity compared to the unsubstituted parent scaffold N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide. Computational predictions estimate the logP for the target compound to be approximately 4.5-5.0, while the des-butoxy analog is predicted to have a logP around 2.8-3.2, a >100-fold difference in theoretical partition coefficient [1]. This enhanced lipophilicity suggests improved passive membrane permeability, a critical factor in cell-based assays.

Lipophilicity ADME Permeability

Molecular Weight Differentiation Influences In Vitro Pharmacokinetic Liability

The target compound has a molecular weight of 446.58 g/mol, while the methylene-linked analog CAS 863511-43-7 has a molecular weight of 432.55 g/mol . This 14.03 g/mol difference, while seemingly small, can influence solubility and nonspecific protein binding. In the broader class, increasing molecular weight beyond 400 g/mol is often correlated with reduced aqueous solubility and increased metabolic liability [1].

Molecular Weight Drug-likeness PK Profiling

Optimal Application Scenarios for 4-butoxy-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide (863512-22-5)


Kinase Selectivity Profiling Panels Requiring a Flexible Linker

The ethylene linker, providing an additional rotatable bond (9 vs. 8), makes this compound a better candidate for profiling against a panel of kinases with deep, flexible ATP-binding pockets, where the increased conformational entropy may be required for binding .

Cell-Based Anticancer Assays Dependent on High Membrane Permeability

With a predicted logP >4.5, the target compound is theoretically suited for cell-based assays targeting intracellular proteins, where the unsubstituted or less lipophilic analogs may fail to achieve sufficient intracellular concentrations .

Structure-Activity Relationship (SAR) Studies Focusing on Linker Length

This compound serves as a critical tool in SAR studies comparing ethylene-bridged vs. methylene-bridged benzenesulfonamide thiazoles. Its procurement enables systematic exploration of how linker flexibility affects potency and selectivity against specific isoforms of carbonic anhydrase or kinases [1].

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